molecular formula C23H21ClN6O3S B2763398 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 852154-79-1

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2763398
CAS RN: 852154-79-1
M. Wt: 496.97
InChI Key: JQTSMZGVDQCGSX-UHFFFAOYSA-N
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Description

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN6O3S and its molecular weight is 496.97. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Development

Research has been conducted on synthesizing novel heterocyclic compounds, including derivatives of pyrimidines and triazoles, which share structural similarities with the specified compound. These syntheses aim to explore new pharmacophores for potential therapeutic applications. For instance, novel synthesis methods have been developed for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific key intermediates, demonstrating the compound's relevance in developing anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Potentials

The compound and its analogs have been implicated in various biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. This includes the evaluation of nitrogen heterocycles for antioxidant and antitumor activities, highlighting the compound's potential in therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011). Additionally, antimicrobial evaluation of new pyrimidines and condensed pyrimidines further exemplifies the chemical's utility in discovering new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Structural and Conformational Studies

Advanced structural and conformational analyses have been conducted on related compounds to understand their molecular behaviors, which are crucial for designing drugs with optimal efficacy and safety profiles. For example, X-ray analysis, NMR, and IR spectroscopy studies have been performed to elucidate the structures and conformational dynamics of compounds within this chemical class, aiding in the rational design of new molecules (Kataev et al., 2021).

Potential Pesticide Development

The exploration of N-derivatives for potential pesticides underscores the compound's versatility. These studies involve characterizing compounds through X-ray powder diffraction, demonstrating the scientific interest in leveraging such compounds for agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3S/c1-13-7-14(2)9-16(8-13)25-21(32)12-34-23-29-28-19(10-17-11-20(31)27-22(33)26-17)30(23)18-5-3-15(24)4-6-18/h3-9,11H,10,12H2,1-2H3,(H,25,32)(H2,26,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTSMZGVDQCGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

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